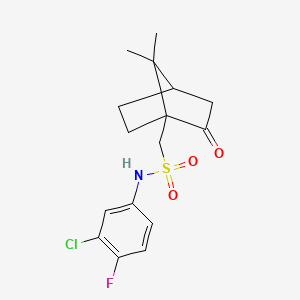

C16H19ClFNO3S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such compounds typically involves complex chemical reactions. While specific synthesis methods for this compound were not found in the search results, general methods often involve the use of catalysts and controlled conditions .Chemical Reactions Analysis

The analysis of chemical reactions often involves studying the interaction of the compound with other substances. Unfortunately, specific details about the chemical reactions involving this compound were not found in the search results .Wissenschaftliche Forschungsanwendungen

Inhibitors of Human Soluble Epoxide Hydrolase

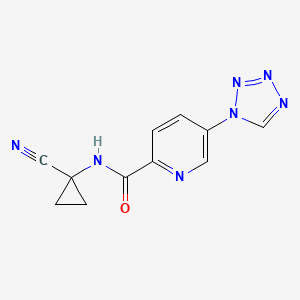

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide: has been identified as a potential inhibitor of human soluble epoxide hydrolase (sEH), which is a promising target for the treatment of hypertension, inflammatory, and pain states . The introduction of hydrogen bond donors and acceptors into the lipophilic groups of inhibitor molecules is a strategy to enhance water solubility and metabolic stability, making this compound a candidate for further development in medicinal chemistry.

Synthesis of Heterocyclic Compounds

Ureas, such as those derived from this compound, are convenient building blocks for the synthesis of heterocyclic compounds. These compounds exhibit a broad spectrum of biological activity and are used in the synthesis of various heterocyclic structures that have applications in pharmaceuticals and agrochemicals .

Agricultural Chemical Development

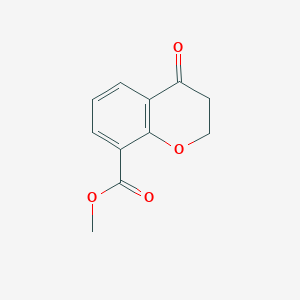

The structural fragment present in C16H19ClFNO3S is similar to those found in natural compounds with agricultural applications. For example, pyran-2-one derivatives are used as fungicides and food flavoring agents. The compound’s structure could be explored for the development of new agricultural products with improved physical, biological, and environmental properties .

Cardiotonic and Cardiotoxic Activities

Compounds containing the pyran-2-one fragment, similar to the one in This compound , are known to exhibit cardiotonic and cardiotoxic activities. They act by inhibiting Na+, K+ ATPase in mammalian cardiac muscle cells, affecting ion transport and potentially serving as leads for the development of cardiovascular drugs .

Tranquilizer Development

Kavalactones, which contain a structural fragment similar to This compound , are used as tranquilizers. Research into the modification of this compound could lead to the development of new tranquilizing agents with potential applications in neuropsychiatric treatments .

Enzyme Inhibition

The compound’s structure is conducive to the inhibition of various enzymes, such as carboanhydrase, alcohol dehydrogenase, and cytochrome CYP2E1. This makes it a valuable scaffold for the design of enzyme inhibitors with potential therapeutic applications .

Wirkmechanismus

Target of Action

The primary target of the compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide is the human soluble epoxide hydrolase (sEH) . sEH is a promising target in the therapy of hypertension, inflammatory, and pain states .

Mode of Action

N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide interacts with its target, sEH, by inhibiting its function . The inhibition of sEH leads to a decrease in the metabolism of epoxy fatty acids to corresponding vicinal diols .

Biochemical Pathways

The compound N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide affects the epoxy fatty acid metabolic pathway . By inhibiting sEH, the conversion of epoxy fatty acids to vicinal diols is reduced . This can lead to an accumulation of epoxy fatty acids, which have been shown to have anti-inflammatory and analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that most highly active seh inhibitors, like this compound, are characterized by high lipophilicity and related low metabolic stability . Such compounds are also poorly soluble in water .

Result of Action

The molecular and cellular effects of the action of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide are primarily related to its inhibition of sEH . This leads to a decrease in the conversion of epoxy fatty acids to vicinal diols, resulting in an accumulation of epoxy fatty acids . These epoxy fatty acids have been shown to have anti-inflammatory and analgesic effects .

Action Environment

Environmental factors that influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-1-{7,7-dimethyl-2-oxobicyclo[22It is known that the lipophilicity of seh inhibitors, like this compound, can affect their solubility and therefore their bioavailability

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClFNO3S/c1-15(2)10-5-6-16(15,14(20)7-10)9-23(21,22)19-11-3-4-13(18)12(17)8-11/h3-4,8,10,19H,5-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZMQDRHSHYFNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=C(C=C3)F)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)

![(3-Chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2592799.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2592800.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2592808.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2592812.png)

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)pent-4-en-1-one](/img/structure/B2592813.png)

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2592816.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2592817.png)